Hydroxy-PEG3-Ms
Overview
Description
Mechanism of Action
Target of Action
Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . The primary targets of this compound are the proteins to which it is linked in the formation of PROTAC molecules . These targets can vary depending on the specific PROTAC molecule being synthesized.
Mode of Action
this compound operates by connecting two essential ligands, forming PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This configuration allows this compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, this compound enables the selective degradation of the target protein .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely dependent on the specific PROTAC molecule in which it is incorporated. As a PEG-based linker, this compound can confer greater water solubility to the PROTAC , potentially enhancing its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By enabling the formation of PROTAC molecules, this compound allows for the targeted manipulation of protein levels within cells. This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation may be affected by the intracellular environment, including the presence of other proteins, the cell’s metabolic state, and the activity of the ubiquitin-proteasome system
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG3-Ms is a polyethylene glycol-based linker that is used in the synthesis of PROTACs. In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with E3 ubiquitin ligases, which are enzymes that catalyze the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. This compound also interacts with the target proteins that are to be degraded. The nature of these interactions involves the formation of a ternary complex, where this compound acts as a bridge between the E3 ubiquitin ligase and the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, this compound can influence cell function in several ways. It can impact cell signaling pathways by degrading key signaling proteins, thereby modulating the signaling cascade. This compound can also affect gene expression by targeting transcription factors or other regulatory proteins for degradation. Additionally, this compound can influence cellular metabolism by degrading enzymes involved in metabolic pathways, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. This compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase and the target protein. This complex formation brings the E3 ligase in close proximity to the target protein, allowing the transfer of ubiquitin molecules to the target protein. The ubiquitinated target protein is then recognized and degraded by the proteasome. This compound also contributes to the stability and solubility of the PROTAC molecule, enhancing its efficacy in degrading target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor in its effectiveness. It has been observed that this compound is stable under various conditions, but its degradation can occur over extended periods. Long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound can maintain its activity for several weeks, while in vivo studies have demonstrated its ability to degrade target proteins over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively degrade target proteins without causing significant toxicity. At higher dosages, toxic or adverse effects can be observed. These effects include off-target protein degradation, which can lead to unintended cellular consequences. Threshold effects have also been observed, where a minimum dosage is required to achieve effective protein degradation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as E3 ubiquitin ligases and other cofactors involved in the ubiquitination process. The degradation of target proteins by this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the degradation of metabolic enzymes can alter the flow of metabolites through various pathways, impacting overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with other biomolecules. The distribution of this compound within tissues can also be influenced by its hydrophilic nature, allowing it to diffuse through aqueous environments .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, endoplasmic reticulum, or other organelles where it can interact with its target proteins and E3 ubiquitin ligases. The localization of this compound can also affect its stability and efficacy in degrading target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG3-Ms is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the reaction of PEG with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesylate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG3-Ms undergoes various chemical reactions, including:
Nucleophilic substitution: The mesylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can also react with alkyl halides to form ethers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Reagents include carboxylic acids or their derivatives, and the reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Nucleophilic substitution: The major products are substituted PEG derivatives.
Esterification: The major products are PEG esters.
Etherification: The major products are PEG ethers.
Scientific Research Applications
Hydroxy-PEG3-Ms has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of biocompatible materials and surface modifications
Comparison with Similar Compounds
Similar Compounds
Hydroxy-PEG2-Ms: A shorter PEG linker with similar properties but different spatial configuration.
Hydroxy-PEG4-Ms: A longer PEG linker that provides more flexibility in the design of PROTACs.
Methoxy-PEG3-Ms: A PEG linker with a methoxy group instead of a hydroxyl group, affecting its reactivity and solubility
Uniqueness
Hydroxy-PEG3-Ms is unique due to its optimal length and functional groups, which provide a balance between flexibility and stability in PROTAC design. Its hydroxyl group allows for further functionalization, making it a versatile tool in chemical synthesis and biological research .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDKDBTYOBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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